2,2-difluorohexanoic Acid
Overview
Description
2,2-Difluorohexanoic acid is an organic compound with the molecular formula C6H10O2F2. It is a derivative of hexanoic acid, where two hydrogen atoms on the second carbon have been replaced by fluorine atoms. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexanol or hexanal derivatives.
Substitution: Formation of amino or thiol-substituted hexanoic acid derivatives.
Scientific Research Applications
2,2-Difluorohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluorohexanoic acid depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: The parent compound without fluorine substitution.
2,2-Difluoropropanoic acid: A shorter-chain analog with similar fluorination.
2,2-Difluorobutanoic acid: Another analog with a different chain length.
Uniqueness
2,2-Difluorohexanoic acid is unique due to its specific chain length and the position of fluorine substitution. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2,2-difluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVNCYLUCOREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443933 | |
Record name | 2,2-difluorohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175286-61-0 | |
Record name | 2,2-difluorohexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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